3-Hydroxy-5-isoxazolylmethyl chloride
Overview
Description
3-Hydroxy-5-isoxazolylmethyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-isoxazolylmethyl chloride typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by gold (III) chloride (AuCl3), which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by copper (I) chloride (CuCl)-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may employ large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). These methods are favored for their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-isoxazolylmethyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of functionalized isoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Hydroxy-5-isoxazolylmethyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoxazole derivatives.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-isoxazolylmethyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, isoxazole derivatives have been shown to inhibit p38α MAP kinase, which plays a role in inflammatory diseases . The exact mechanism may vary based on the specific application and target.
Comparison with Similar Compounds
3,5-Dimethylisoxazole: Similar in structure but with methyl groups instead of hydroxy and chloride groups.
5-Chloro-3-isoxazolylmethyl alcohol: Similar but with an alcohol group instead of a chloride group.
3-Hydroxy-5-methylisoxazole: Similar but with a methyl group instead of a chloride group.
Uniqueness: 3-Hydroxy-5-isoxazolylmethyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
5-(chloromethyl)-1,2-oxazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2/c5-2-3-1-4(7)6-8-3/h1H,2H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYGNTRDQYBNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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